22S,23S-Homocastasterone

Description

Classification as a Brassinosteroid Phytohormone

22S,23S-Homocastasterone is classified as a brassinosteroid (BR), a group of polyhydroxylated sterol derivatives that function as a sixth class of plant hormones, alongside auxins, gibberellins (B7789140), cytokinins, abscisic acid, and ethylene (B1197577). ontosight.aiumk.pl Brassinosteroids are recognized as essential regulators of a wide array of physiological and developmental processes in plants. nih.govmdpi.com These natural compounds are found ubiquitously throughout the plant kingdom, from algae to angiosperms, highlighting their fundamental role in plant life. mdpi.comresearchgate.net

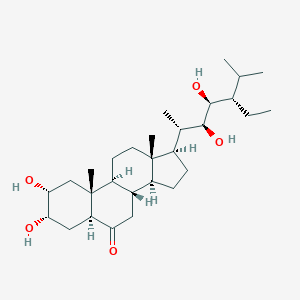

The structure of this compound, a C29 brassinosteroid, is characterized by a stigmastane (B1239390) skeleton with specific stereochemistry that is crucial for its biological activity. ontosight.ailookchem.combsmu.by Its chemical formula is C29H50O5. lookchem.com Like other brassinosteroids, it features a dihydroxylated side chain, which is a key structural element influencing its function. bsmu.by The specific isomerism, (22S,23S), distinguishes it from other highly active brassinosteroids that typically possess a (22R,23R)-diol function. bsmu.by This difference in stereochemistry leads to a distinct spatial orientation and can result in lower biological activity compared to its (22R,23R) counterparts. bsmu.by Brassinosteroids, including this compound, are involved in processes such as cell elongation and division, vascular differentiation, and responses to environmental stimuli. ontosight.airesearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C29H50O5 |

| Molecular Weight | 478.7 g/mol |

| Synonyms | (22S,23S,24S)-24-Ethylbrassinone, (2a,3a,22S,23S)-Tetrahydroxy-5a-stigmastan-6-one |

| CAS Number | 83510-06-9 |

This table is interactive. You can sort and filter the data.

Historical Context of Brassinosteroid Research

The journey to understanding brassinosteroids began long before their formal discovery. agropages.com As early as the 1930s, researchers noted that extracts from plant pollen could promote plant growth. agropages.com However, it was not until the 1970s that dedicated efforts to isolate these growth-promoting substances began. nih.govagropages.com A pivotal moment came in 1970 when Mitchell and his colleagues at the United States Department of Agriculture (USDA) reported that extracts from the pollen of Brassica napus (rapeseed) caused significant cell elongation and division. nih.govannualreviews.org They named these active substances "brassins." nih.gov

A major breakthrough occurred in 1979 when a USDA team, after processing a massive 227 kg of bee-collected rapeseed pollen, successfully isolated and identified the first active compound. nih.gov Through single-crystal X-ray analysis, they determined the structure of this steroidal lactone and named it brassinolide (B613842). nih.govacs.org This discovery was a landmark, establishing that a steroid could function as a hormone in plants, similar to their role in animals. nih.govwur.nl

The identification of brassinolide sparked a wave of research globally. numberanalytics.com In the following years, numerous other related compounds were isolated from various plant species, leading to the establishment of the brassinosteroid family. mdpi.com Initially, there was debate about whether these compounds constituted a new class of plant hormones. nih.gov The turning point came in 1996 with the discovery of BR-deficient and BR-insensitive mutants in Arabidopsis thaliana. nih.govnih.gov These mutants displayed severe dwarfism, which could be reversed by applying brassinosteroids, providing unequivocal proof of their essential role in normal plant growth and development. nih.govnih.gov This led to the widespread recognition of brassinosteroids as the sixth class of plant hormones. agropages.comnih.gov

Table 2: Key Milestones in Brassinosteroid Research

| Year | Milestone | Significance |

|---|---|---|

| 1970 | USDA researchers report growth-promoting "brassins" from Brassica napus pollen. nih.govagropages.com | Initiated focused research into the active compounds. |

| 1979 | Isolation and structural identification of Brassinolide. nih.govnih.gov | First identification of a specific, highly active brassinosteroid. |

| 1980s | Synthesis of brassinolide and its analogs; widespread physiological studies begin. nih.gov | Enabled broader research without reliance on difficult extractions. |

| 1996 | Identification of BR-deficient and insensitive mutants in Arabidopsis. nih.govnih.gov | Provided definitive genetic evidence for the essential role of BRs in plant development. |

| 1998 | Brassinosteroids are officially recognized as the sixth class of plant hormones. agropages.com | Solidified their status as key regulators of plant life. |

This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-JCTKEBOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of 22s,23s Homocastasterone

Endogenous Biosynthesis Pathways in Plants

The biosynthesis of brassinosteroids (BRs), including 22S,23S-Homocastasterone, originates from plant sterols. While many C28 brassinosteroids are derived from campesterol, the C29 brassinosteroids, such as this compound, are synthesized from the precursor β-sitosterol. frontiersin.orgtandfonline.com The biosynthetic grid consists of several interconnected routes, primarily categorized as the early and late C-6 oxidation pathways. nih.govtandfonline.com

The nomenclature of these pathways is based on when the oxidation at the C-6 position of the steroid B-ring occurs relative to modifications on the side chain. nih.govtandfonline.com

Late C-6 Oxidation Pathway: In this pathway, modifications to the side chain, such as hydroxylation at the C-22 and C-23 positions, precede the oxidation of C-6. tandfonline.comnih.gov This pathway is considered the predominant route for brassinosteroid biosynthesis in most plants. jst.go.jp For C29 brassinosteroids, β-sitosterol is converted through a series of steps to intermediates which are then hydroxylated on the side chain to form precursors like 6-deoxo-28-homotyphasterol. frontiersin.org The final steps involve C-6 oxidation to yield the castasterone-type molecule.

Early C-6 Oxidation Pathway: Conversely, this pathway involves the oxidation of C-6 at an earlier stage, before the full modification of the side chain. tandfonline.comnih.gov The intermediates in this pathway are 6-oxo-steroids which are then subjected to side-chain hydroxylation. nih.gov

Both the early and late C-6 oxidation pathways are functional in plants like Arabidopsis, creating a network that converges to produce active brassinosteroids. nih.govtandfonline.com The conversion of 6-deoxocastasterone (B1254736) to castasterone (B119632) represents a key step where the two pathways merge. nih.gov

A critical and often rate-limiting step in brassinosteroid biosynthesis is the hydroxylation of the steroid side chain. tandfonline.com This has led to the characterization of an early C-22 hydroxylation pathway, which can be seen as a branch of the main pathways. frontiersin.orgtandfonline.com

This pathway, also known as the campestanol-independent pathway, begins with the C-22 hydroxylation of precursors before they are converted to campestanol (B1668247) (in the C28 pathway). frontiersin.orgtandfonline.com The key enzymes involved are members of the cytochrome P450 (CYP) monooxygenase family. ed.ac.uk

CPD (Constitutive Photomorphogenesis and Dwarfism): Initially identified as a C-23 hydroxylase, more recent studies have shown that CPD (CYP90A1) also functions as a C-3 oxidase. tandfonline.comtandfonline.com It acts on various intermediates in the pathway. tandfonline.com For the C29 pathway leading to this compound, specific hydroxylases such as CYP724B2 and CYP90B3 are involved in C-22 hydroxylation of β-sitosterol-derived precursors. frontiersin.org

The transcriptional regulation of genes like DWF4 and CPD is a key component of maintaining brassinosteroid homeostasis. ed.ac.ukresearchgate.net

Precursors and Intermediate Metabolites

The synthesis of this compound is a multi-step process involving numerous precursors and intermediates. The primary precursor is the common plant sterol, β-sitosterol. frontiersin.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Role in Pathway |

|---|---|

| β-Sitosterol | The initial C29 sterol precursor. frontiersin.org |

| 24-Ethylidenelophenol | An early intermediate formed from the modification of the sterol nucleus. frontiersin.org |

| 6-deoxo-28-homotyphasterol | An intermediate in the late C-6 oxidation pathway, prior to C-6 oxidation. frontiersin.org |

| 28-homotyphasterol | The C-6 oxidized version of 6-deoxo-28-homotyphasterol, an intermediate in the early C-6 pathway. frontiersin.org |

| 6-deoxo-28-homocastasterone | The immediate precursor to 28-homocastasterone in the late C-6 oxidation pathway. |

The pathway involves a network of reactions including hydroxylation, epimerization, and oxidation, leading from the initial sterol to the final bioactive compounds. tandfonline.comtandfonline.com

Metabolic Transformation and Degradation Pathways

The levels of bioactive brassinosteroids are tightly controlled not only by biosynthesis but also by metabolic inactivation and degradation. frontiersin.orgnih.gov These catabolic processes are crucial for attenuating the hormonal signal and maintaining optimal levels for growth and development. nih.gov

Inactivation of brassinosteroids like this compound can occur through several mechanisms:

Hydroxylation: Additional hydroxylation at various positions can reduce bioactivity.

Glycosylation: Conjugation with sugar moieties to form glycosides is a common method of inactivating steroid hormones and increasing their water solubility for transport or storage.

Acylation: The attachment of fatty acids can also serve as an inactivation step. frontiersin.org

Side-chain cleavage: Degradation of the steroid side chain can lead to complete loss of activity.

These modifications effectively reduce the amount of active hormone that can bind to its receptor, thus downregulating the signaling pathway.

Homeostatic Regulation of Endogenous Brassinosteroid Levels

Plants must maintain their endogenous brassinosteroid levels within a narrow range, as both deficiency and excess can be detrimental to normal growth. frontiersin.orgnih.govfrontiersin.org This balance, or homeostasis, is primarily maintained through a sophisticated feedback mechanism that regulates the expression of metabolic genes. frontiersin.orgnih.gov

Feedback Inhibition: When the levels of bioactive brassinosteroids, such as brassinolide (B613842) or castasterone, are high, they trigger a signaling cascade that leads to the downregulation of key biosynthetic genes, including DWF4, CPD, and BR6ox1. ed.ac.uknih.gov This reduces the rate of new hormone synthesis.

Upregulation of Catabolism: Simultaneously, high levels of brassinosteroids can upregulate the expression of genes involved in their inactivation, such as BAS1. nih.gov

This feedback loop is mediated by the brassinosteroid receptor BRI1. nih.gov In BR-insensitive mutants like bri1, this feedback regulation is significantly impaired, further demonstrating its importance. nih.gov This ensures that the plant can dynamically adjust its hormone levels in response to internal and external cues, optimizing growth and development. frontiersin.orgresearchgate.net

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 28-homobrassinolide |

| 28-homocastasterone |

| 28-homotyphasterol |

| 6-deoxo-28-homocastasterone |

| 6-deoxo-28-homotyphasterol |

| 6-deoxocastasterone |

| 6-deoxoteasterone |

| 6-deoxotyphasterol |

| β-Sitosterol |

| Brassinolide |

| Campestanol |

| Campesterol |

| Castasterone |

| Teasterone |

| Typhasterol |

Chemical Synthesis and Analog Development of 22s,23s Homocastasterone

Synthetic Methodologies for 22S,23S-Homocastasterone

The synthesis of this compound, a C29 brassinosteroid, frequently utilizes stigmasterol (B192456) as a readily available starting material. osti.gov A primary challenge in the synthesis is the stereoselective construction of the diol groups in both the side chain and the A-ring of the steroid nucleus.

Key synthetic steps and reagents include:

Side Chain Construction : The crucial (22S,23S)-diol grouping is typically formed via electrophilic addition to the Δ²²-double bond of a stigmasterol-derived intermediate. osti.govlookchem.com One common method involves hydroxylation using osmium tetroxide to create the vicinal diol. osti.gov

A-Ring Functionalization : The introduction of the (2α,3α)-diol in the A-ring is another key transformation. A highly efficient method involves the catalytic hydroxylation of a stigmasta-2,(22E)-dien-6-one intermediate using ruthenium tetroxide (RuO₄). researchgate.net This reaction stereospecifically produces the required cis-diol configuration. researchgate.net

Intermediate Formation : A pivotal intermediate in several synthetic routes is (2α,3α,22S,23S)-Tetrahydroxy-5α-stigmastan-6-one, which is the chemical name for this compound itself. lookchem.comresearchgate.net This compound serves as the direct precursor to (22S,23S)-28-homobrassinolide through a subsequent Baeyer-Villiger oxidation. researchgate.net

A modified procedure for synthesizing this compound involves the use of a solution of ruthenium tetroxide, prepared from ruthenium trichloride (B1173362) trihydrate and sodium m-periodate, which is added to a diene intermediate to form the dihydroxylated product. nih.gov

Key Methodologies in this compound Synthesis

| Synthetic Step | Key Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| Side Chain Hydroxylation | Osmium Tetroxide (OsO₄) | (22S,23S)-diol group | osti.gov |

| A-Ring Dihydroxylation | Ruthenium Tetroxide (RuO₄) | (2α,3α)-diol group | researchgate.net |

| Key Precursor Synthesis | Catalytic RuO₄ Hydroxylation | (2α,3α,22S,23S)-Tetrahydroxy-5α-stigmastan-6-one | researchgate.net |

| Conversion to Homobrassinolide (B1254171) | Sodium Perborate (Baeyer-Villiger oxidation) | (22S,23S)-28-homobrassinolide | researchgate.net |

Synthesis of Brassinosteroid Analogues with Modified Stereochemistry

The synthesis of analogs with altered stereochemistry or functional groups is essential for understanding the structural requirements for biological activity. tandfonline.comnih.gov Researchers have synthesized a wide array of analogs by modifying the A-ring, B-ring, and the side chain. nih.govacs.org

Stereoisomers : The stereochemistry of the vicinal hydroxyl groups in the side chain is critical for activity. nih.gov Analogs with the (22R,23R) configuration, such as (22R,23R)-homobrassinolide, have been synthesized for comparative studies against the (22S,23S) isomers. nih.gov Studies have shown that the 22α,23α-vicinal hydroxyl groups (found in the S,S configuration) are critical for certain biological activities, with the 22β,23β-hydroxylated (R,R) brassinosteroids exhibiting higher cytotoxicity in some assays. nih.gov

A-Ring Modifications : To test the requirement of the (2α,3α)-vicinal diol, analogs lacking the 2α-hydroxyl and featuring a fluorine atom at the C-3 position, such as (22S,23S)-3α-fluoro-homocastasterone, have been created. nih.gov

B-Ring Modifications : The role of the 6-keto group has been investigated by synthesizing aza-analogs. nih.gov Compounds like (22S,23S)-7-aza-homobrassinolide and (22S,23S)-6-aza-homobrassinolide, where the B-ring structure is altered, were synthesized to evaluate the necessity of the standard 6-keto group for biological function. nih.govnih.gov

Side Chain Modifications : Analogs with shorter side chains, such as the 24-nor-cholane type, have been synthesized to explore how side chain structure affects activity. nih.govmdpi.com The synthesis of these compounds often involves methods like Sharpless dihydroxylation to produce mixtures of epimeric glycols at C22, which can then be separated and studied individually. nih.gov Additionally, 22- and 23-oxo derivatives of 28-homocastasterone have been synthesized for further structure-activity relationship analysis. researchgate.net

Examples of Synthesized Brassinosteroid Analogues

| Analog Name | Key Structural Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| (22R,23R)-Homobrassinolide | Altered side chain stereochemistry (22R,23R) | Comparative study of stereoisomer activity | nih.gov |

| (22S,23S)-3α-fluoro-homocastasterone | Replacement of 2α-OH with H and 3α-OH with F | Evaluate the role of the A-ring diol | nih.gov |

| (22S,23S)-7-aza-homobrassinolide | Nitrogen atom incorporated into the B-ring (lactam) | Evaluate the role of the B-ring lactone | nih.govnih.gov |

| 24-Norcholane Type Analogs | Shortened alkyl side chain | Investigate side chain structural requirements | nih.govmdpi.com |

| 23-oxo-28-homocastasterone | Oxo group on the side chain | Structure-activity relationship studies | researchgate.net |

Development of Labeled Analogues for Research (e.g., tritium-labeled)

Isotopically labeled brassinosteroids are indispensable tools for studying their biosynthesis, metabolism, transport, and distribution within plants. researchgate.net The development of efficient labeling methods is crucial, as early approaches involving multi-step sequences with ¹⁴C often resulted in low radiochemical yields. researchgate.netresearchgate.net

A significant advancement has been the regiospecific and enantiospecific synthesis of tritium-labeled 28-homocastasterone. nih.gov This method provides a high specific activity product essential for sensitive biochemical assays. nih.gov

The key steps for this synthesis are:

Catalytic Tritium (B154650) Dechlorination : The chlorocarbonate intermediate undergoes catalytic dechlorination using tritium gas (T₂), a palladium catalyst (Pd), and triethylamine (B128534) (Et₃N). nih.gov

Final Product : This reaction yields 28-[3β-³H]homocastasterone with a high radiochemical purity of over 97% and a specific activity of 5.8 Ci/mmol. nih.gov

This enantiospecific labeling ensures that the tritium atom is introduced at a specific position (3β), which is critical for interpreting metabolic studies accurately. researchgate.netnih.gov

Novel Synthetic Routes and Strategies

Continual development of novel synthetic strategies aims to improve efficiency, reduce costs, and provide greater flexibility for creating diverse analogs. Generally, two main approaches are used for the side chain construction of brassinosteroids. annualreviews.org

Side Chain Build-up : This strategy starts with a C-22 steroidal aldehyde, to which the rest of the side chain is added. annualreviews.org

Existing Side Chain Modification : This more common and often less expensive approach uses an abundant sterol, like stigmasterol, which already possesses the required carbon skeleton. The synthesis then focuses on introducing the necessary functional groups, such as the (22S,23S)-diol. annualreviews.org

A notable example of a novel and highly efficient route is the synthesis of (22S,23S)-28-homobrassinolide and its key intermediate, this compound, from stigmasta-2,(22E)-dien-6-one. researchgate.net This strategy's innovations include:

Efficient Dihydroxylation : The use of catalytic ruthenium tetroxide (RuO₄) for the dihydroxylation of the A-ring and side chain provides the desired tetra-hydroxy ketone in excellent yield. researchgate.net

Cost-Effective Oxidation : The subsequent Baeyer-Villiger oxidation of the B-ring ketone to form the seven-membered lactone of homobrassinolide is achieved using sodium perborate, which is a cheap and industrially scalable chemical. researchgate.net This avoids more expensive or hazardous reagents often used for this transformation.

These improved strategies make the synthesis of this compound and related compounds more practical for broader research and potential applications. researchgate.netannualreviews.org

Molecular and Cellular Mechanisms of 22s,23s Homocastasterone Action

Brassinosteroid Signal Transduction Pathways in Plants

The perception of brassinosteroids, including 22S,23S-Homocastasterone, and the subsequent relay of this signal within the plant cell is a well-orchestrated cascade of molecular events. This pathway is essential for translating the hormonal signal into a physiological response.

Role of Cell Surface Receptor Kinases (e.g., BRI1)

The initial and critical step in brassinosteroid signaling is the recognition of the hormone by a cell surface receptor. Unlike animal steroid hormones that often have intracellular receptors, plant brassinosteroids bind to a receptor kinase located on the plasma membrane. hebtu.edu.cnnih.gov The primary receptor for brassinosteroids is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK). hebtu.edu.cnnih.govmdpi.com

The binding of a brassinosteroid molecule, such as this compound, to the extracellular domain of BRI1 induces a conformational change. This change facilitates the interaction and heterodimerization of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), another LRR-RLK. nih.govmdpi.com This association triggers a series of transphosphorylation events between the cytoplasmic kinase domains of BRI1 and BAK1, leading to their full activation. nih.govmdpi.com This activation is a pivotal moment, initiating the downstream signaling cascade. The specificity of this interaction is crucial, and the stereochemistry of the brassinosteroid molecule plays a key role in its ability to bind effectively to the receptor complex. ontosight.ai

Signal Transduction Cascades and Downstream Effectors (e.g., BSKs, BSU1, BIN2)

Once the BRI1/BAK1 receptor complex is activated, the signal is propagated into the cytoplasm through a series of protein phosphorylation and dephosphorylation events. The activated BRI1 kinase phosphorylates members of the BR-SIGNALING KINASE (BSK) family. hebtu.edu.cnnih.gov This phosphorylation event activates the BSKs, causing them to be released from the receptor complex. nih.gov

Activated BSKs then associate with and activate a protein phosphatase called BRI1 SUPPRESSOR 1 (BSU1). hebtu.edu.cnnih.gov BSU1 is a key positive regulator in the pathway. hebtu.edu.cn The primary target of activated BSU1 is another kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which acts as a negative regulator of the signaling pathway. hebtu.edu.cnnih.gov BSU1 inactivates BIN2 by dephosphorylating a specific tyrosine residue (pTyr200) on the BIN2 protein. hebtu.edu.cnnih.gov The inactivation of BIN2 is a critical step, as it lifts the repression on the downstream transcription factors.

Regulation of Transcription Factors (e.g., BZR1, BES1)

The ultimate targets of the brassinosteroid signaling cascade are a pair of closely related transcription factors: BRASSINAZOLE-RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1). hebtu.edu.cnnih.gov In the absence of a brassinosteroid signal, the active BIN2 kinase phosphorylates BZR1 and BES1. nih.govportlandpress.com This phosphorylation has several inhibitory effects: it promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and preventing their entry into the nucleus. hebtu.edu.cn Phosphorylation also marks them for degradation by the proteasome and can directly inhibit their ability to bind to DNA. hebtu.edu.cn

When brassinosteroids like this compound trigger the signaling cascade, the inactivation of BIN2 allows for the dephosphorylation of BZR1 and BES1. nih.gov This dephosphorylation is facilitated by another phosphatase, Protein Phosphatase 2A (PP2A). nih.gov The unphosphorylated, active forms of BZR1 and BES1 can then accumulate in the nucleus. hebtu.edu.cnnih.gov Once in the nucleus, they bind to specific DNA sequences, known as BR-response elements (BRREs) and E-box motifs, in the promoters of target genes, thereby regulating their transcription. mdpi.com This transcriptional reprogramming ultimately leads to the various physiological responses associated with brassinosteroids.

Cellular Responses to this compound in Plants

The culmination of the brassinosteroid signal transduction pathway is the modulation of fundamental cellular processes that drive plant growth and development. This compound, through the regulation of gene expression, elicits significant and observable changes at the cellular level.

Regulation of Gene Expression

The anabolic effects of this compound are intrinsically linked to its ability to modulate the expression of specific genes. As a member of the brassinosteroid family, it shares structural similarities with animal steroid hormones that are well-known for their role in gene regulation. nih.gov Brassinosteroids, in general, are recognized for their capacity to orchestrate complex physiological responses through the regulation of gene expression, often in concert with other hormonal signals. nih.gov

While direct and exhaustive pharmacogenomic studies specifically on this compound are not extensively detailed in the available research, significant insights can be drawn from studies on its close analogue, (22S,23S)-homobrassinolide (HB), which exhibits similar anabolic properties. Research on HB has demonstrated its potent ability to stimulate the expression of genes integral to muscle cell growth and carbohydrate metabolism. nih.gov For instance, in vivo studies in rats have shown that oral administration of HB led to the upregulation of several key genes. google.com

Among the genes significantly induced is the adrenergic receptor alpha 1d (Adra1d), which saw a notable 6.5-fold increase in expression. nih.gov Additionally, genes that play a crucial role in regulating muscle cell growth and carbohydrate metabolism were also upregulated, including fructose-1,6-bisphosphatase 2 (FBP2) with a 4.5-fold increase and Insulin-like growth factor 2 (IGF-2) with a 1.4-fold increase. google.com Given the similar anabolic activity and shared mechanism of action through the PI3K/Akt pathway, it is highly probable that this compound influences a comparable set of genes to exert its effects on muscle growth and metabolism.

The regulation of these genes is a downstream consequence of the signaling cascades initiated by the brassinosteroid. This modulation of gene expression ultimately translates to the observed physiological effects, such as increased protein synthesis and enhanced muscle cell growth.

Interactions with Intracellular Signaling Pathways in Research Models (e.g., PI3K/Akt pathway in rat skeletal muscle cells)

A pivotal aspect of the molecular action of this compound is its interaction with key intracellular signaling pathways that govern cellular growth and proliferation. Extensive research, particularly in rat skeletal muscle cell models (L6 myotubes), has identified the PI3K/Akt pathway as a primary target for the anabolic activity of this compound. nih.govresearchgate.netacs.org

The PI3K/Akt/mTOR pathway is a well-established and crucial regulator of muscle hypertrophy. researchgate.net Studies have consistently shown that anabolic brassinosteroids, including this compound, selectively activate this pathway. nih.govacs.org This activation is evidenced by the increased phosphorylation of Akt, a central protein kinase in this cascade. nih.govgoogle.com

Upon treatment of L6 rat skeletal muscle cells, this compound was observed to significantly stimulate the phosphorylation of Akt. nih.gov This activation of Akt is a critical event that initiates downstream signaling, leading to an increase in protein synthesis and a decrease in protein degradation, the two pillars of muscle anabolism. google.com

Interestingly, the kinetics of Akt activation by this compound show a delayed response compared to other anabolic agents like IGF-1. While IGF-1 can induce Akt phosphorylation within 10 minutes, this compound and its analogue HB bring about a significant activation of Akt after approximately one hour of treatment. nih.govgoogle.com This suggests a potentially different or more complex mechanism of receptor interaction or upstream signaling events compared to traditional growth factors.

Table 1: Investigated Compounds and their Effects on Protein Synthesis in L6 Rat Skeletal Muscle Cells

| Compound | Concentration (μM) | Increase in Protein Synthesis (%) | Reference |

|---|---|---|---|

| This compound | 10 | 41.0 ± 2.7 | nih.gov |

| (22S,23S)-Homobrassinolide (HB) | 10 | 37.2 ± 5.9 | nih.gov |

| IGF-1 | 0.0065 | 42.5 ± 4.5 | nih.gov |

| (22S,23S)-3α-fluoro-homobrassinolide | 10 | 24.6 ± 5.3 | nih.gov |

| (22S,23S)-3α-fluoro-homocastasterone | 10 | 22.5 ± 2.7 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Physiological Roles of 22s,23s Homocastasterone in Plant Development

Regulation of Vegetative Growth and Organ Development

Brassinosteroids, as a class of phytohormones, are essential for the regulation of vegetative growth and the development of various plant organs.

Research on a related compound, 28-homocastasterone, has demonstrated its ability to stimulate shoot elongation in tomato plantlets. In a comparative study, 28-homocastasterone showed a significant increase in shoot length, comparable to the effects of epibrassinolide, another well-studied brassinosteroid conicet.gov.ar.

Table 1: Effect of 28-Homocastasterone on Tomato Shoot Elongation

| Treatment | Average Shoot Length (mm) |

| Control | 35.2 |

| 28-Homocastasterone (2 µg) | 45.8 |

| 5F-HCS (2 µg) | 37.1 |

| 5OH-HCS (2 µg) | 36.5 |

| Epibrassinolide (2 µg) | 46.1 |

Data adapted from a comparative analysis of homocastasterone (B191412) and its derivatives. conicet.gov.ar

The development of the root system is a complex process influenced by multiple hormonal signals. While direct studies on 22S,23S-Homocastasterone are scarce, research on other brassinosteroids indicates their significant role in root growth. For instance, low concentrations of 24-epicastasterone (B1146225) and 24-epibrassinolide (B1217166) have been shown to promote root elongation in Arabidopsis frontiersin.org. A study on 28-homocastasterone and its derivatives also revealed a significant stimulatory effect on the main root elongation of tomato plantlets conicet.gov.ar.

Table 2: Effect of 28-Homocastasterone and its Derivatives on Tomato Main Root Elongation

| Treatment | Average Main Root Length (mm) |

| Control | 55.6 |

| 28-Homocastasterone (2 µg) | 71.3 |

| 5F-HCS (2 µg) | 100.2 |

| 5OH-HCS (2 µg) | 60.1 |

Data adapted from a comparative analysis of homocastasterone and its derivatives. conicet.gov.ar

Role in Reproductive Development

The transition from vegetative to reproductive growth is a critical phase in a plant's life cycle. Brassinosteroids are implicated in various aspects of reproductive development, including flowering and fertility. There is currently a lack of specific research on the role of this compound in these processes.

Interplay with Other Phytohormones in Plant Physiology

The physiological effects of plant hormones are often the result of complex interactions and crosstalk between different signaling pathways nih.gov.

The interaction between brassinosteroids and auxins is crucial for regulating various developmental processes, including cell expansion and root development nih.gov. While the general mechanisms of brassinosteroid-auxin crosstalk are being actively investigated, specific studies detailing the interaction between this compound and auxin are not currently available in the scientific literature.

Interactions with Gibberellins (B7789140)

The interaction between brassinosteroids, such as this compound, and gibberellins (GAs) is a critical aspect of plant growth regulation, particularly in processes like stem elongation and seed germination. nih.gov Research indicates that these two hormone groups can act synergistically to promote cell expansion and division.

A study on sweet cherries ('Summit' and 'Regina' cultivars) investigated the effects of 22S,23S-Homobrassinolide (a synonym for this compound) and Gibberellic acid (GA3). The findings revealed that a combined application of 100 mgL⁻¹ GA3 and 0.1 mgL⁻¹ 22S,23S-Homobrassinolide resulted in longer fruits compared to the control group in the 'Regina' cultivar, highlighting a cooperative effect on fruit development. While GA3 applications alone improved the brightness of the fruit's red color, this compound applications were associated with better stem resistance to separation from the fruit.

At the molecular level, the crosstalk between BRs and GAs involves key signaling components. A central transcription factor in the BR signaling pathway, BRASSINAZOLE-RESISTANT 1 (BZR1), and the DELLA proteins, which are negative regulators of GA signaling, are key points of interaction. researchgate.net The DELLA protein GAI can inhibit the activity of BZR1, demonstrating a point of negative regulation between the two pathways. researchgate.net Conversely, GAs can promote the degradation of DELLA proteins, which in turn can relieve the inhibition on BZR1, allowing for BR-mediated gene expression. This intricate relationship ensures a balance between growth-promoting signals from both hormone classes.

Table 1: Research Findings on this compound and Gibberellin Interaction

| Plant Species | Observation | Type of Interaction |

|---|---|---|

| Sweet Cherry (cv. 'Regina') | Combined application of this compound and GA3 produced longer fruits than the control. | Synergistic |

Relationship with Abscisic Acid, Cytokinins, Ethylene (B1197577), Jasmonic Acid, and Salicylic (B10762653) Acid

This compound, as a brassinosteroid, participates in a complex signaling network with other major phytohormones that regulate plant development and responses to environmental stress. This crosstalk can be either synergistic or antagonistic, depending on the specific physiological process, tissue type, and environmental context. mdpi.com

Abscisic Acid (ABA): Brassinosteroids and ABA, a key hormone in stress responses and seed dormancy, often exhibit an antagonistic relationship. nih.gov While BRs are primarily growth-promoters, ABA is generally considered a growth inhibitor, particularly under stress conditions. nih.gov For instance, BRs can promote seed germination, whereas ABA is crucial for maintaining seed dormancy. mdpi.com This opposition is partly mediated through signaling components like ABI5, a transcription factor in the ABA pathway, which can be modulated by components of the BR signaling cascade. mdpi.com In some contexts, however, their interaction is necessary for mounting an appropriate response to abiotic stress.

Cytokinins (CK): Cytokinins are central to promoting cell division (cytokinesis) and are involved in processes ranging from organ formation to leaf senescence. nih.govnih.gov The interaction between BRs and cytokinins is essential for regulating the balance between cell division and differentiation. nih.govnih.govmdpi.com While both are growth-promoting, they regulate distinct aspects of development; for example, in root development, they can have opposing effects. mdpi.com Their signaling pathways can influence each other to ensure that cell proliferation and organ growth are properly coordinated. researchgate.net

Ethylene: Ethylene, a gaseous hormone, is involved in fruit ripening, senescence, and the "triple response" in seedlings. mdpi.com The relationship between BRs and ethylene is complex and can be both synergistic and antagonistic. mdpi.com For example, both hormones are involved in regulating hypocotyl elongation, but often in an opposing manner. In some stress responses, BRs and ethylene can work together; pretreatment with a BR can enhance ethylene biosynthesis in cucumber seedlings under stress, suggesting a cooperative role in stress adaptation. mdpi.com

Jasmonic Acid (JA) and Salicylic Acid (SA): Jasmonic acid and salicylic acid are two critical hormones in plant immunity. mdpi.comnih.gov JA is primarily associated with defense against necrotrophic pathogens and insects, while SA is crucial for resistance against biotrophic pathogens. nih.govmdpi.com The signaling pathways of JA and SA are often mutually antagonistic. nih.govmdpi.comnih.gov Brassinosteroids can modulate these defense pathways. The interaction allows the plant to prioritize either growth or defense and to fine-tune its immune response to specific types of pathogens. mdpi.com For instance, the JA signaling pathway involves JAZ repressor proteins, whose degradation is a key step in activating defense responses; this pathway intersects with other hormone signals, including SA and ethylene, to tailor the plant's response. mdpi.comnih.gov

Table 2: Summary of Interactions between Brassinosteroids (BRs) and Other Phytohormones

| Phytohormone | General Interaction with BRs | Key Processes Regulated |

|---|---|---|

| Abscisic Acid (ABA) | Primarily Antagonistic | Seed germination, stress responses, stomatal regulation |

| Cytokinins (CK) | Synergistic/Antagonistic | Cell division and differentiation, organogenesis, root development |

| Ethylene | Synergistic/Antagonistic | Seedling development (hypocotyl elongation), stress responses, fruit ripening |

| Jasmonic Acid (JA) | Modulatory | Defense against necrotrophic pathogens and herbivores |

| Salicylic Acid (SA) | Modulatory | Defense against biotrophic pathogens |

22s,23s Homocastasterone in Plant Stress Physiology

Mediation of Abiotic Stress Responses

Abiotic stresses, such as drought, high salinity, heavy metal toxicity, and extreme temperatures, are major limiting factors for plant growth and agricultural productivity. 22S,23S-Homocastasterone has been identified as a key regulator in enhancing plant tolerance to these adverse environmental conditions. It modulates a range of physiological and biochemical processes that enable plants to adapt and survive.

Drought Stress Adaptation

Under drought conditions, plants activate a series of defense mechanisms to conserve water and protect cellular structures. Evidence suggests that this compound is involved in these adaptive responses. One notable effect is its influence on the activity of cytochrome P450 enzymes, which are crucial for the detoxification of harmful compounds that can accumulate during stress. Research has shown that synthetic (22S,23S)-homocastasterone can significantly reduce the induction of CYP450 activity in plant cells under stress, bringing it to a level that is 4.5 times lower than in untreated cells. This modulation of enzyme activity helps in mitigating oxidative damage and maintaining cellular homeostasis during water deficit.

Table 1: Effect of (22S,23S)-Homocastasterone on Cytochrome P450 Activity under Stress

| Treatment | Effect on CYP450 Activity Induction |

|---|---|

| Synthetic (22S,23S)-Homocastasterone | Reduced induction by 30 times |

Salinity Stress Tolerance

Soil salinity poses a significant threat to agriculture by impairing water uptake and causing ion toxicity in plants. Brassinosteroids, as a class of hormones, are known to enhance salinity tolerance by regulating ion homeostasis and reducing the uptake and accumulation of toxic ions. While specific detailed studies on the direct role of this compound in salinity stress are part of the broader research on brassinosteroids, the general mechanism involves the modulation of ion channels and transporters to maintain a favorable ion balance within the plant cells.

Heavy Metal and Polymetallic Stress Mitigation

The presence of heavy metals in the soil can be highly toxic to plants, leading to growth inhibition and reduced crop yields. Brassinosteroids have been shown to play a role in mitigating heavy metal stress by reducing the uptake and accumulation of these toxic ions. This protective mechanism helps in preventing cellular damage and allows plants to better tolerate environments contaminated with heavy metals. The specific contribution of this compound to this process is an area of ongoing research within the broader study of brassinosteroid-mediated stress responses.

Temperature Stress Acclimation

Temperature fluctuations, including both high and low extremes, can severely impact plant growth and development. Research on barley has indicated a specific role for homocastasterone (B191412) in temperature acclimation. The endogenous levels of this hormone appear to be correlated with the plant's ability to tolerate temperature stress. Studies have shown that a higher level of homocastasterone is more favorable for frost tolerance, while a lower level seems to be more beneficial for tolerance to high temperatures.

During cold hardening at 5°C, barley plants generally accumulate more brassinosteroids, including homocastasterone. Conversely, when acclimating to a higher temperature of 27°C, the homocastasterone content in barley leaves was initially lower than in control plants grown at 20°C. This suggests a finely tuned regulation of this compound levels is crucial for acclimation to different temperature regimes.

Table 2: Relative Percentage Change in Homocastasterone Content in Barley Under Different Acclimation Temperatures (Relative to 20°C Control)

| Plant Line | Acclimation Temperature | Relative Homocastasterone Content (%) |

|---|---|---|

| Bowman | 5°C | ~150% |

| Delisa | 5°C | ~175% |

| BW084 | 5°C | ~125% |

| BW312 | 5°C | ~110% |

| 522DK | 5°C | ~140% |

| Bowman | 27°C (3 days) | ~75% |

| Delisa | 27°C (3 days) | ~60% |

| BW084 | 27°C (3 days) | ~50% |

| BW312 | 27°C (3 days) | ~40% |

| 522DK | 27°C (3 days) | ~55% |

Data derived from graphical representations in the source material.

Role in Biotic Stress Responses and Plant Immunity

In addition to abiotic stresses, plants are constantly under attack from a variety of pathogens, including fungi, bacteria, and viruses. This compound is involved in orchestrating plant immune responses to fend off these biotic threats.

Pathogen Attack Defense

The plant immune system relies on a complex signaling network to recognize pathogens and activate appropriate defense mechanisms. Brassinosteroids, including this compound, are integral components of this network. They have been

Antiviral Properties in Plant Systems

Extensive research into the antiviral properties of the broader class of phytohormones known as brassinosteroids has revealed significant potential in bolstering plant defense mechanisms against viral pathogens. Brassinosteroids have been shown to induce resistance to a variety of plant viruses, including Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in several plant species such as tobacco, rice, and the model organism Arabidopsis thaliana. This induced resistance is often linked to the activation of the plant's innate immune system, enhancement of antioxidant enzyme activities, and the upregulation of defense-related gene expression.

However, a thorough review of available scientific literature reveals a notable absence of specific research focused on the antiviral properties of this compound in plant systems. While this compound belongs to the brassinosteroid family, direct studies investigating its specific interactions with plant viruses, its mechanisms of action in viral defense, and its efficacy in inducing resistance are not present in the current body of research.

Consequently, there are no detailed research findings, data tables, or specific examples of this compound's antiviral effects in plants to report. The general antiviral activities observed for other brassinosteroids cannot be directly and accurately attributed to this compound without dedicated scientific investigation.

Structure Activity Relationships of 22s,23s Homocastasterone and Its Analogues

Influence of Stereochemistry on Biological Activity in Plants (e.g., 22S,23S vs. 22R,23R isomers)

The stereochemistry of the diol group in the side chain is a critical determinant of a brassinosteroid's biological activity in plants. Comparative studies have consistently demonstrated that the spatial arrangement of these hydroxyl groups significantly influences the molecule's ability to interact with its receptor.

Research shows that brassinosteroids possessing a (22R,23R)-diol configuration in the side chain exhibit high biological activity, whereas their corresponding (22S,23S)-counterparts are two to three orders of magnitude less active. bsmu.by This substantial difference in potency is attributed to the distinct conformations of their respective side chains. In the highly active (22R,23R)-isomers, the conformation allows the two hydroxyl groups to point toward the unhindered α-side of the steroidal plane, facilitating interaction with the cellular receptor. bsmu.by Conversely, the unnatural (22S,23S)-isomers adopt a conformation where the hydroxyl groups are oriented in the opposite direction and are sterically hindered by the 21-methyl group and the terminal part of the side chain. bsmu.by

Further structure-activity relationship studies confirm that (22R, 23R)-vicinal diol moieties are a requirement for optimal bioactivity in plants. nih.gov Similarly, it has been noted that all naturally occurring, highly active brassinosteroids feature a cis geometry for the hydroxyls at positions C-22 and C-23. annualreviews.org In general, compounds with an α-orientation of substituents at C-22, C-23, and C-24 demonstrate the highest levels of activity. annualreviews.org

| Stereoisomer | Relative Biological Activity in Plants | Key Structural Feature |

|---|---|---|

| (22R,23R)-isomers | High | Hydroxyl groups oriented to the unhindered α-side of the steroidal plane. bsmu.by |

| (22S,23S)-isomers | Low (2-3 magnitudes less than R,R) | Hydroxyl groups sterically hindered and oriented away from the α-side. bsmu.by |

Effects of Functional Group Modifications on Plant Physiological Responses (e.g., C-6 lactone vs. 6-keto, hydroxylations, fluorination)

Modifications to the functional groups on the steroidal skeleton of 22S,23S-Homocastasterone and its analogues have profound effects on their physiological activity in plants.

C-6 Lactone vs. 6-Keto: The oxidation state of the B-ring is a crucial factor for bioactivity. An oxygen function at C-6, either in the form of a ketone (6-oxo) or a lactone, is considered essential for activity. annualreviews.org Generally, 7-oxalactone type compounds, such as brassinolide (B613842), are more active in bioassays than their 6-keto counterparts, like castasterone (B119632). mpg.deumk.pl For instance, in plants, the conversion from a 6-ketone to a 7-oxa-lactone can enhance activity. nih.gov However, the degree of enhancement varies. In brassinosteroids that already possess a 2,3-diol in the A-ring, the 7-oxa lactones were found to be only about twice as active as the corresponding 6-ketones. tandfonline.com In contrast, for 2-deoxybrassinosteroids, the introduction of a lactone group was significantly more effective, boosting the promotive effect on rice-lamina inclination by approximately 20-fold compared to the 6-keto precursor. tandfonline.com

Hydroxylations: The presence and orientation of hydroxyl groups on the A-ring and the side chain are vital. A cis-vicinal glycol function at C-2 and C-3 in the A-ring is a key structural requirement for high activity. annualreviews.org Specifically, the (2α, 3α)-vicinal diol is necessary for optimal bioactivity. nih.gov There is a noted decline in function when moving from a 2α, 3α orientation to a 2β, 3β orientation, which underscores the importance of the α-oriented hydroxyl group at C-2. nih.gov The C-22 and C-23 hydroxylation in the side chain is also a critical feature, with the biosynthetic pathway of brassinosteroids involving several hydroxylation steps at these positions catalyzed by cytochrome P450 enzymes. nih.govmdpi.com

Fluorination: The introduction of fluorine atoms into the brassinosteroid structure can lead to significant changes in biological properties. researchgate.net Synthesized fluorinated analogues have shown considerable bioactivity. For example, analogues with fluorine introduced at the C-2 position elicited high bioactivity in the rice lamina inclination test. nih.gov Brassinosteroid analogues with perfluoroalkylated side chains have also been developed, and in some instances, their biological activity was comparable to their nonfluorinated counterparts. nih.govacs.org In one study, a synthetic analogue featuring a fluorine atom in the para position of a benzoate (B1203000) group attached to C-22 demonstrated exceptionally high activity in an elongation bioassay, in some cases surpassing that of brassinolide. semanticscholar.org

| Modification | Effect on Biological Activity in Plants | Reference Compound |

|---|---|---|

| C-6 Lactone (7-oxa) | Generally higher activity | C-6 Ketone (6-oxo). mpg.deumk.pl |

| (2α, 3α)-Diol | Essential for optimal activity | Analogues with single or no hydroxyls at C-2/C-3. nih.govannualreviews.org |

| Fluorination (e.g., at C-2) | Can maintain or enhance activity | Non-fluorinated parent compound. nih.govsemanticscholar.org |

Structural Determinants for Activity in Non-Plant Biological Models (e.g., insect ecdysteroid receptors, mammalian cell lines)

The structural features that govern the activity of this compound and its analogues are not limited to plants, with distinct requirements observed in insect and mammalian systems.

Insect Ecdysteroid Receptors: Due to their structural similarity to insect molting hormones (ecdysteroids), brassinosteroids can interact with insect ecdysteroid receptors. encyclopedia.pub this compound has been shown to have a weak competitive affinity for ecdysteroid receptors from the epithelial cell lines of Chironomus tentans. encyclopedia.pub It also displayed ecdysone-like binding affinity for receptors purified from the larvae of the greater wax moth, Galleria mellonella. encyclopedia.pub In some cases, brassinosteroids can act as antiecdysteroids by competitively binding to ecdysteroid receptors and inhibiting the action of the primary insect hormone, 20-hydroxyecdysone. encyclopedia.pub

Mammalian Cell Lines: The anabolic potential of brassinosteroids has been explored in mammalian cells. A study using L6 rat skeletal muscle cells assessed the structure-activity relationships for a series of homobrassinolide (B1254171) analogues. nih.govnih.gov Key findings include:

(22S,23S)-Homocastasterone was found to significantly increase protein accumulation in muscle cells, with an effect similar to its lactone-containing counterpart, (22S,23S)-homobrassinolide. This suggests that the 7-oxalactone group is not essential for anabolic properties in this specific model. nih.gov

The 6-keto group in the B-ring was determined to be critical for anabolic activity in these cells. nih.govnih.gov

The stereochemistry of the side chain hydroxyls was also crucial. The 22α,23α-vicinal hydroxyl groups were important for anabolic activity, while brassinosteroids with 22β,23β-hydroxylation (the S,S configuration) exhibited higher cytotoxicity in the rat muscle cells. nih.govnih.gov

Modifications to the A-ring, such as the removal of the 2α-hydroxyl group and fluorination at C-3 , resulted in a decrease in bioactivity. nih.gov

Beyond anabolic effects, certain brassinosteroids, including 28-homocastasterone and its 22S,23S-homologue, have demonstrated cytotoxic activity against various human cancer cell lines. encyclopedia.pubresearchgate.net

| Biological Model | Active Structural Features | Inactive/Less Active Features |

|---|---|---|

| Insect Ecdysteroid Receptors | Overall steroid skeleton similarity to ecdysteroids. encyclopedia.pub | Can act as competitive antagonists. encyclopedia.pub |

| Mammalian (Rat L6 Muscle) Cells | 6-keto group in B-ring; 22α,23α-hydroxyls in side chain. nih.govnih.gov | 7-oxalactone not required; 22β,23β-hydroxyls show cytotoxicity. nih.govnih.gov |

| Human Cancer Cell Lines | Cytotoxic activity observed for some homologues. encyclopedia.pubresearchgate.net | Activity is cell-line dependent. encyclopedia.pub |

Research Methodologies for Studying 22s,23s Homocastasterone

Bioassay Systems for Brassinosteroid Activity Evaluation

Bioassays are fundamental tools for assessing the biological potency of brassinosteroids, including 22S,23S-Homocastasterone. These assays are based on characteristic and quantifiable physiological responses induced by this class of hormones in specific plant tissues. While a variety of assays exist, the rice lamina inclination test and the bean second internode bioassay are among the most prevalent for determining brassinosteroid activity.

The Rice Lamina Inclination Test is a highly sensitive and specific bioassay for brassinosteroids. It measures the bending angle of the lamina joint in rice seedlings upon application of the test compound. Brassinosteroids induce significant cell elongation on the adaxial side of the lamina joint, causing the leaf blade to bend downwards. The degree of inclination is dose-dependent, allowing for the quantification of the biological activity of compounds like this compound and its synthetic analogs.

The Bean Second Internode Bioassay is another classic method used to evaluate brassinosteroid activity. This assay involves applying the compound to the second internode of young bean plants. Active brassinosteroids cause distinct responses, including elongation, swelling, curvature, and in some cases, splitting of the internode. These morphological changes are characteristic of brassinosteroid activity and distinguish them from other classes of plant hormones like auxins and gibberellins (B7789140).

While these assays are standard for plant-based activity, the biological effects of this compound have also been investigated in other systems, revealing a broader range of activities beyond plant growth promotion.

| Bioassay System | Organism/Cell Line | Observed Effect of this compound | Primary Research Focus |

|---|---|---|---|

| Rice Lamina Inclination Test | Oryza sativa (Rice) | Evaluated for plant growth-promoting activity. dokumen.pub | Plant Hormone Activity |

| Bean Second Internode Bioassay | Phaseolus vulgaris (Bean) | Evaluated for characteristic brassinosteroid-induced morphological changes. | Plant Hormone Activity |

| Cytotoxicity Assays | Human Cancer Cell Lines (e.g., CEM, RPMI 8226) | Demonstrated cytotoxic effects, indicating potential for biomedical applications. nih.gov | Anticancer Potential |

| Ecdysteroid Receptor Binding Assay | Insect Cell Lines (e.g., Chironomus tentans) | Showed weak competitive affinity for ecdysteroid receptors. nih.govresearchgate.net | Insect Endocrinology / Pest Control |

Molecular Genetic Analysis of Brassinosteroid Mutants

The study of brassinosteroid-deficient or -insensitive mutants in model organisms, primarily Arabidopsis thaliana and tomato (Lycopersicon esculentum), has been instrumental in dissecting the brassinosteroid biosynthesis and signal transduction pathways. These mutants display characteristic phenotypes, including severe dwarfism, dark green and thickened leaves, reduced male fertility, and a de-etiolated phenotype when grown in the dark.

Key mutants in brassinosteroid research include:

bri1 (brassinosteroid-insensitive 1): This mutant has a defect in the gene encoding the primary brassinosteroid receptor, a leucine-rich repeat receptor-like kinase located at the cell surface. bri1 mutants are insensitive to the external application of active brassinosteroids.

dwf (dwarf) mutants: This class of mutants, such as dwf1, dwf4, and cpd, have defects in various enzymatic steps of the brassinosteroid biosynthetic pathway. Consequently, they have reduced levels of endogenous brassinosteroids.

The analysis of these mutants is crucial for understanding the function of specific brassinosteroids like this compound. A common experimental approach is the "rescue" experiment, where the exogenous application of a brassinosteroid compound to a biosynthesis-deficient mutant (e.g., dwf4) is performed. If the compound is biologically active and can be utilized by the plant, it will rescue the dwarf phenotype, restoring a more wild-type appearance. This method allows researchers to determine if a specific compound is a biologically active hormone or a key intermediate in the biosynthetic pathway. Conversely, applying the compound to an insensitive mutant like bri1 would not rescue the phenotype, confirming that its action is dependent on a functional signaling pathway initiated by the BRI1 receptor.

Spectroscopic and Chromatographic Techniques for Detection and Quantification (e.g., LC-MS)

Due to their extremely low concentrations in plant tissues (ranging from nanograms to picograms per gram of fresh weight), the detection and quantification of this compound and other brassinosteroids require highly sensitive and selective analytical methods. creative-proteomics.com The combination of chromatography for separation and mass spectrometry for detection is the gold standard in this field.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most effective and widely used method for brassinosteroid analysis. creative-proteomics.com This technique involves:

Extraction: Brassinosteroids are extracted from plant material using organic solvents.

Purification: The crude extract is purified to remove interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose. nih.govfrontiersin.org

Derivatization (Optional but common): To enhance ionization efficiency and thus sensitivity in the mass spectrometer, brassinosteroids are often derivatized. Reagents like m-aminophenylboronic acid or 4-(dimethylamino)-phenylboronic acid react with the vicinal diols in the brassinosteroid structure, adding a readily ionizable group. frontiersin.orgdaneshyari.com

Chromatographic Separation: The purified (and derivatized) sample is injected into a liquid chromatograph. Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve rapid and high-resolution separation of different brassinosteroids from the complex mixture. nih.govproquest.com

Mass Spectrometric Detection: As the separated compounds elute from the chromatography column, they are ionized (commonly by electrospray ionization, ESI) and enter the mass spectrometer. In a tandem mass spectrometer (like a triple quadrupole), specific precursor ions corresponding to the target brassinosteroid are selected, fragmented, and characteristic product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low levels. proquest.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. However, because brassinosteroids are not volatile, they require derivatization before analysis to increase their volatility. nih.gov

| Technique | Principle | Key Advantages for Brassinosteroid Analysis |

|---|---|---|

| UHPLC-ESI-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by ionization and detection based on mass-to-charge ratio of specific parent and fragment ions. nih.govproquest.com | High sensitivity (picogram to femtogram levels), high selectivity (MRM mode), and suitability for a wide range of brassinosteroids without the need for high volatility. nih.govproquest.com |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by ionization and mass analysis. | Provides excellent chromatographic resolution, but requires derivatization to make brassinosteroids volatile. nih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid mixture are separated based on their physical and chemical properties as they interact with a solid sorbent. | Essential for cleaning up complex plant extracts and concentrating the target brassinosteroids before instrumental analysis. nih.govfrontiersin.org |

In Vitro and In Vivo Research Models for Mechanism Elucidation

To understand the specific molecular mechanisms through which this compound exerts its effects, researchers use a variety of in vitro (in a controlled environment outside a living organism) and in vivo (in a whole, living organism) models.

In Vitro Models:

Receptor-Ligand Binding Assays: These assays are used to determine if a compound directly interacts with its putative receptor. For this compound, studies have used in vitro competition binding assays with ecdysteroid receptors purified from insect larvae to investigate potential cross-reactivity and off-target effects. nih.gov

Cell-Based Assays: Cultured cells provide a simplified, controlled system to study cellular responses. The effects of this compound have been studied using various cell lines. For instance, its cytotoxicity and potential as an anticancer agent have been evaluated in human cancer cell lines such as CEM (T-lymphoblastic leukemia) and RPMI 8226 (multiple myeloma). nih.gov Additionally, insect cell lines like those from Chironomus tentans have been used to assess its effects on cell morphology and to test for ecdysone-like activity.

Enzyme Activity Assays: The influence of this compound on specific enzymes can be studied in vitro. For example, its effect on the induction of cytochrome P450 activity has been investigated, showing a significant reduction in induced activity, which suggests an interaction with key metabolic pathways. dokumen.pub

In Vivo Models:

Animal Models: The biological activities of brassinosteroids are not limited to plants. In vivo studies using insects, such as the American cockroach (Periplaneta americana), have been used to investigate the effects of brassinosteroids on processes like molting, revealing that some compounds can act as insect growth regulators.

Murine Models: For biomedical research, murine (mouse) models are employed. For instance, a synthetic analogue, (22S,23S)-homobrassinolide, has been tested in a murine model for wound healing, demonstrating its potential anti-inflammatory and re-epithelialization properties. nih.gov

These diverse models, from isolated receptors to whole organisms, are essential for building a comprehensive understanding of the multifaceted biological activities of this compound.

Agricultural and Biotechnological Applications of 22s,23s Homocastasterone Research

Strategies for Enhancing Crop Yields and Productivity

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that play a crucial role in the growth, development, and productivity of plants nih.gov. Their application has shown significant potential in enhancing crop yields by influencing various physiological and developmental processes. BRs are involved in cell division, elongation, and differentiation, which are fundamental to plant growth nih.gov.

The influence of brassinosteroids on yield is multifaceted. They can impact reproductive processes, including pollen germination and tube growth, which are critical for successful fertilization and seed set mdpi.comnih.gov. Furthermore, BRs can delay senescence, the natural aging process in plants, which allows for a longer period of photosynthesis and nutrient accumulation in the grains or fruits, ultimately contributing to higher yields springernature.com.

Table 1: General Effects of Brassinosteroids on Crop Yield Parameters

| Crop | Brassinosteroid Applied | Observed Effects on Yield Parameters |

| Wheat | 24-Epibrassinolide (B1217166) | Increased grain weight and number of grains per spike. |

| Rice | Brassinolide (B613842) | Enhanced panicle length and number of filled grains. |

| Maize | 28-Homobrassinolide | Increased cob length and overall grain yield. |

| Tomato | 24-Epibrassinolide | Improved fruit set and total fruit weight. |

Note: This table represents general findings for the brassinosteroid class. Specific data for 22S,23S-Homocastasterone is limited.

Improving Plant Resilience to Environmental Stressors

One of the most significant potential applications of brassinosteroids in agriculture is their ability to enhance plant tolerance to a wide range of environmental stresses, including drought, salinity, heat, and cold nih.govmdpi.com. These abiotic stresses are major limiting factors for crop productivity worldwide.

BRs achieve this by modulating a complex network of signaling pathways that lead to physiological and biochemical adaptations in the plant nih.gov. Under stress conditions, BRs can help maintain membrane stability, protect the photosynthetic apparatus from damage, and regulate the expression of stress-responsive genes youtube.com. They are also involved in the accumulation of osmolytes, such as proline, which help in osmotic adjustment and protect cellular structures from dehydration.

While specific studies on this compound's role in stress tolerance are scarce, research on closely related compounds offers valuable insights. For example, studies have shown that freezing-tolerant barley lines accumulate higher levels of homocastasterone (B191412) under cold stress conditions, suggesting a role for this compound in cold acclimation. This indicates that this compound could potentially be involved in similar protective mechanisms.

Under salinity stress, BRs have been shown to mitigate the toxic effects of high salt concentrations by improving ion homeostasis and reducing oxidative stress mdpi.com. They can enhance the activity of antioxidant enzymes, which scavenge harmful reactive oxygen species (ROS) produced during stress. Similarly, under drought conditions, BR application has been found to improve water use efficiency and maintain metabolic activity, thereby sustaining growth and yield where they would otherwise be severely reduced.

Table 2: Mechanisms of Brassinosteroid-Induced Stress Tolerance

| Stress Type | Mechanism of Action |

| Drought | Enhanced root development, improved water uptake, regulation of stomatal closure, and accumulation of osmolytes. |

| Salinity | Reduced sodium uptake, increased potassium uptake, enhanced antioxidant enzyme activity, and protection of photosynthetic machinery. |

| Heat | Stabilization of proteins and membranes, induction of heat shock proteins, and maintenance of photosynthetic activity. |

| Cold | Increased accumulation of cryoprotectants, modification of membrane fluidity, and regulation of cold-responsive genes. |

Note: This table outlines general mechanisms for the brassinosteroid class. Specific research on this compound is needed for confirmation.

Role in Plant Breeding Programs for Enhanced Growth Characteristics

The intricate role of brassinosteroids in regulating plant growth and development makes them a valuable target in plant breeding programs aimed at developing crops with enhanced agronomic traits cropj.commdpi.comoup.comthepharmajournal.com. By understanding the genetic and molecular basis of BR biosynthesis and signaling, breeders can select for or engineer plants with optimized growth characteristics.

Genetic manipulation of BR-related genes has shown promise in modifying plant architecture, such as plant height and leaf angle, which can be crucial for optimizing planting density and light interception, leading to higher yields. For instance, modulating the expression of genes involved in BR signaling can lead to semi-dwarf varieties that are more resistant to lodging (bending over) and have a higher harvest index.

Furthermore, breeding for altered BR sensitivity or endogenous levels could lead to the development of varieties with enhanced stress tolerance, as discussed in the previous section. Marker-assisted selection (MAS) can be employed to identify and select for desirable alleles of genes in the BR pathway that are associated with improved performance under specific environmental conditions.

While direct examples of using this compound in breeding programs are not documented, the foundational knowledge of the brassinosteroid pathway provides a roadmap for how this and other specific BRs could be leveraged. The goal is to fine-tune the plant's hormonal balance to achieve a desirable combination of traits, such as high yield potential and robust resilience to environmental challenges.

Potential in Micropropagation Processes

Micropropagation, a collection of techniques used to grow plants in vitro, is a cornerstone of modern biotechnology for the large-scale production of disease-free and genetically uniform plantlets. The success of micropropagation relies heavily on the composition of the culture medium, particularly the plant growth regulators used.

Brassinosteroids have been shown to have a positive influence on various stages of micropropagation, including callus induction, shoot proliferation, and somatic embryogenesis nih.govfrontiersin.org. They often act synergistically with other plant hormones, such as auxins and cytokinins, to promote cell division and differentiation in tissue culture.

A study on the somatic embryogenesis of coconut plumule explants specifically tested the effect of 22(S),23(S)-homobrassinolide, a compound closely related to this compound. The results indicated that this brassinosteroid favorably influenced the formation of initial callus, embryogenic callus, and somatic embryos researchgate.net. This finding strongly suggests a potential role for this compound in enhancing the efficiency of micropropagation protocols for various plant species. The addition of BRs to the culture medium can lead to a higher number of regenerated shoots and more robust plantlet development.

Table 3: Potential Applications of Brassinosteroids in Micropropagation

| Micropropagation Stage | Potential Effects of Brassinosteroid Application |

| Callus Induction | Promotion of cell division and proliferation from explants. |

| Shoot Multiplication | Increased number of shoots regenerated from callus or nodal segments. |

| Somatic Embryogenesis | Enhanced formation and development of somatic embryos. |

| Rooting of Shoots | Improved root initiation and development in regenerated plantlets. |

Note: This table highlights the general potential of brassinosteroids in micropropagation. The specific efficacy of this compound requires further investigation.

Q & A

Q. How should lab notebooks and supplementary materials be structured to meet journal requirements?

- Methodological Answer : Maintain chronological entries with raw data, instrument calibration records, and anomaly logs. For publications, format supplementary files as PDFs with numbered tables (e.g., Table S1: NMR peaks) and descriptive captions. Reference these files in the main text using hyperlinks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.